REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4]2[C:9]([CH:10]=1)=[CH:8][C:7]([C:11]#N)=[CH:6][CH:5]=2.O.[PH2]([O-])=[O:15].[Na+].N1C=CC=CC=1>C(O)(=O)C.[Ni]>[CH3:1][C:2]1[NH:3][C:4]2[C:9]([CH:10]=1)=[CH:8][C:7]([CH:11]=[O:15])=[CH:6][CH:5]=2 |f:1.2.3|
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
CC=1NC2=CC=C(C=C2C1)C#N
|
Name
|
|
Quantity
|
7.22 g
|
Type
|
reactant
|
Smiles
|
O.[PH2](=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 45° C. for 75 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling down to room temperature
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered (dicalite)
|
Type
|
ADDITION
|
Details
|
the filtrate poured into ice-water
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from n-heptane
|
Reaction Time |
75 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC2=CC=C(C=C2C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.19 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |